2-Fluoro-6-hydroxybenzamide

Beschreibung

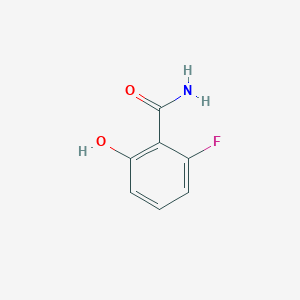

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-fluoro-6-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNYGSKZXMZJIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570197 | |

| Record name | 2-Fluoro-6-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160748-95-8 | |

| Record name | 2-Fluoro-6-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-Fluoro-6-hydroxybenzamide (CAS No. 160748-95-8). While this compound is commercially available, this guide highlights the current scarcity of in-depth experimental data in publicly accessible literature. The document summarizes available identifying information, predicted physicochemical properties, and safety data. Furthermore, it presents a generalized experimental protocol for the characterization of similar benzamide compounds and a hypothetical synthesis workflow, intended to serve as a practical reference in the absence of specific published methodologies for this particular molecule. This guide underscores the need for further research to fully characterize the properties and potential applications of this compound.

Chemical Identity and Physical Properties

This compound is a fluorinated aromatic amide. The presence of a fluorine atom, a hydroxyl group, and an amide group suggests its potential for diverse chemical interactions and makes it a compound of interest in medicinal chemistry and materials science.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 160748-95-8 | Sigma-Aldrich |

| Molecular Formula | C₇H₆FNO₂ | PubChemLite[1] |

| Molecular Weight | 155.13 g/mol | PubChemLite[1] |

| InChI | InChI=1S/C7H6FNO2/c8-4-2-1-3-5(10)6(4)7(9)11/h1-3,10H,(H2,9,11) | Sigma-Aldrich |

| InChIKey | DHNYGSKZXMZJIA-UHFFFAOYSA-N | Sigma-Aldrich |

| SMILES | C1=CC(=C(C(=C1)F)C(=O)N)O | PubChemLite[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| Predicted XlogP | 0.3 | PubChemLite[1] |

Spectral and Analytical Data

Detailed experimental spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are not available in the public domain. For reference, predicted mass spectrometry data is presented below.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 156.04553 | 127.1 |

| [M+Na]⁺ | 178.02747 | 136.0 |

| [M-H]⁻ | 154.03097 | 128.4 |

| [M+NH₄]⁺ | 173.07207 | 147.1 |

| [M+K]⁺ | 194.00141 | 133.7 |

| [M+H-H₂O]⁺ | 138.03551 | 121.1 |

| [M]⁺ | 155.03770 | 123.8 |

| [M]⁻ | 155.03880 | 123.8 |

| Data sourced from PubChemLite and is based on computational predictions.[1] |

Safety and Handling

Based on available safety data, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary statements for handling include: P260, P271, P501, P101, P280, P301+P310, P304+P340, P305+P351+P338, P303+P361+P353, P405, P301+P330+P331, P403+P233, P321. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols (Generalized)

Due to the absence of specific published experimental protocols for this compound, a generalized procedure for the synthesis and characterization of a similar benzamide derivative is provided as a template.

Hypothetical Synthesis of this compound

A plausible synthetic route could involve the amidation of a corresponding carboxylic acid or its activated derivative.

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

-

Activation of the Carboxylic Acid: 2-Fluoro-6-hydroxybenzoic acid would be reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) to form the acyl chloride intermediate. The reaction would likely be performed under anhydrous conditions and may require gentle heating.

-

Amidation: The resulting acyl chloride would then be carefully added to a solution of ammonia or ammonium hydroxide in an appropriate solvent at a controlled temperature (e.g., 0 °C) to form the crude this compound.

-

Work-up and Purification: The reaction mixture would be worked up by extraction and washing to remove unreacted starting materials and byproducts. The crude product would then be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization

The purified product's identity and purity would be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., O-H, N-H, C=O, C-F).

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To determine the melting point range as an indicator of purity.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Screening assays would be required to determine its pharmacological profile.

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This compound is a chemical compound with established basic identifiers but lacks a comprehensive public profile of its experimental chemical, physical, and biological properties. This guide consolidates the available information and provides generalized protocols to aid researchers in its further investigation. The potential for this molecule in various scientific domains warrants future studies to fully elucidate its characteristics and potential applications.

References

Elucidating the Structure of 2-Fluoro-6-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-Fluoro-6-hydroxybenzamide, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this paper combines theoretical predictions, data from analogous compounds, and established spectroscopic principles to present a robust framework for its synthesis and characterization.

Molecular Structure and Properties

This compound (CAS No. 160748-95-8) is a substituted aromatic compound with the molecular formula C₇H₆FNO₂.[1] Its structure features a benzene ring substituted with a fluorine atom, a hydroxyl group, and a carboxamide group, all in proximity, which suggests the potential for intramolecular hydrogen bonding and specific conformational preferences that can influence its biological activity.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound (Predicted/Known) | 2-Fluoro-6-methoxybenzamide | 2-Hydroxybenzamide (Salicylamide) |

| CAS Number | 160748-95-8[1] | 529512-81-0[2] | 65-45-2 |

| Molecular Formula | C₇H₆FNO₂[1] | C₈H₈FNO₂[2] | C₇H₇NO₂ |

| Molecular Weight | 155.13 g/mol [1] | 169.15 g/mol [2] | 137.14 g/mol |

| Monoisotopic Mass | 155.03825 Da[3] | 169.05390666 Da[2] | 137.04768 Da |

| XlogP (Predicted) | 0.3[3] | 0.1[2] | 1.2 |

| Melting Point | Data not available | Data not available | 140-144 °C |

| Boiling Point | Data not available | Data not available | 270 °C (decomposes) |

Proposed Synthesis

A plausible synthetic route to this compound involves the amidation of 2-Fluoro-6-hydroxybenzoic acid. This starting material is commercially available. The conversion of the carboxylic acid to the primary amide can be achieved through several standard methods. A common and effective method involves the activation of the carboxylic acid followed by reaction with an ammonia source.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2-Fluoro-6-hydroxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-Fluoro-6-hydroxybenzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

-

Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and carefully add concentrated ammonium hydroxide solution. Stir the mixture vigorously at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

-

Work-up: Acidify the reaction mixture with 1M HCl to pH ~2. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization for Structure Elucidation

The definitive structure of the synthesized this compound would be confirmed through a combination of spectroscopic techniques. Below are the predicted key spectroscopic features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide and hydroxyl protons. The aromatic region should display a characteristic splitting pattern due to the fluorine and hydroxyl substituents. The amide protons may appear as a broad singlet, and the hydroxyl proton signal's chemical shift will be dependent on concentration and solvent.

¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The carbonyl carbon will appear downfield.

¹⁹F NMR: A singlet is expected in the fluorine NMR spectrum, with its chemical shift providing information about the electronic environment of the fluorine atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~170 |

| C-F | - | ~160 (d, ¹JCF ≈ 250 Hz) |

| C-OH | - | ~155 |

| C-CONH₂ | - | ~115 (d) |

| Aromatic CH | 6.5 - 7.5 (m) | 110 - 130 |

| -OH | 9.0 - 11.0 (br s) | - |

| -NH₂ | 7.0 - 8.5 (br s) | - |

(d = doublet, m = multiplet, br s = broad singlet). Predictions are based on standard NMR principles and data from similar structures.

Infrared (IR) Spectroscopy

The IR spectrum will provide crucial information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H stretch | 3200 - 3600 (broad) | Hydroxyl group |

| N-H stretch | 3100 - 3500 (two bands) | Primary amide |

| C=O stretch | 1640 - 1680 | Amide carbonyl |

| C=C stretch | 1450 - 1600 | Aromatic ring |

| C-F stretch | 1000 - 1400 | Carbon-fluorine bond |

| C-N stretch | 1350 - 1450 | Carbon-nitrogen bond |

| C-O stretch | 1200 - 1300 | Phenolic C-O |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M]+ | 155.0383 |

| [M+H]+ | 156.0461 |

| [M+Na]+ | 178.0280 |

The fragmentation pattern in the mass spectrum will also offer structural information. Expected fragmentation would involve the loss of the amide group and potentially the hydroxyl group.

Logical Workflow for Structure Elucidation

The process of confirming the structure of a newly synthesized batch of this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

References

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzamide (CAS 160748-95-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 2-Fluoro-6-hydroxybenzamide is limited. This guide provides a comprehensive overview based on available information for the title compound and closely related analogues to infer its chemical and biological characteristics.

Core Compound Identification

This compound is a fluorinated aromatic amide. The presence of the fluorine atom and the ortho-hydroxy and amide groups suggests its potential as a scaffold in medicinal chemistry, likely influencing its physicochemical properties and biological activity through specific molecular interactions.

| Identifier | Value |

| CAS Number | 160748-95-8 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)N)O |

| InChI Key | DHNYGSKZXMZJIA-UHFFFAOYSA-N |

Physicochemical Properties (Predicted and Inferred)

| Property | This compound (Predicted) | Salicylamide (Experimental) |

| Melting Point | Data not available | 140-144 °C[1] |

| Boiling Point | Data not available | 270 °C (decomposes)[1] |

| Solubility | Data not available | Poorly soluble in water; soluble in ethanol, acetone, chloroform[2] |

| pKa | Data not available | 8.2 (phenolic hydroxyl)[2] |

| LogP | 0.3 | 1.27 |

Spectroscopic Data Analysis (Inferred)

While specific spectra for this compound are not published, an analysis of its structure allows for the prediction of key spectroscopic features based on known data for similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide protons, and the hydroxyl proton. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display seven unique signals corresponding to the carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant.

IR Spectroscopy (Predicted)

The infrared spectrum will be characterized by absorption bands typical for the functional groups present:

-

O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹

-

N-H stretch (amide): Two bands around 3150 and 3350 cm⁻¹ for the primary amide

-

C=O stretch (amide I): A strong absorption around 1650 cm⁻¹

-

N-H bend (amide II): Around 1620 cm⁻¹

-

C-F stretch: In the fingerprint region, typically 1000-1400 cm⁻¹

Mass Spectrometry (Predicted)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 155. Fragmentation patterns would likely involve the loss of the amide group and potentially the hydroxyl group.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not available in peer-reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and analogous preparations.

Proposed Synthetic Pathway

A potential synthesis could start from 2-fluoro-6-hydroxybenzoic acid. The carboxylic acid could be converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with ammonia would yield the desired this compound.

Caption: Proposed synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological activity has been reported for this compound, the benzamide scaffold is a well-established pharmacophore in drug discovery. The introduction of fluorine and a hydroxyl group can significantly modulate the biological activity of the parent benzamide molecule.

Inferred Mechanisms of Action

Benzamide derivatives are known to act on a variety of biological targets. The presence of the ortho-hydroxy and fluoro substituents may confer novel or enhanced activity.

-

Enzyme Inhibition: Fluorinated compounds are known to be potent enzyme inhibitors.[3][4] The this compound scaffold could potentially target enzymes such as histone deacetylases (HDACs) or poly (ADP-ribose) polymerase (PARP), which are common targets for benzamide-containing drugs.

-

Receptor Binding: The molecule's ability to act as a hydrogen bond donor and acceptor suggests potential interactions with various receptors. For instance, some benzamide derivatives are known to interact with dopamine and serotonin receptors.

-

Antimicrobial Activity: The 2,6-difluorobenzamide motif has been explored for its FtsZ allosteric inhibition, suggesting that related fluorinated benzamides could possess antibacterial properties.[5]

Potential Therapeutic Areas

Based on the activities of related compounds, this compound could be investigated for its potential in:

-

Oncology: Due to the prevalence of benzamides as anticancer agents.

-

Neuroscience: Targeting CNS receptors.

-

Infectious Diseases: As a novel antimicrobial agent.

Experimental Workflow for Biological Screening

A typical workflow to investigate the biological activity of this compound would involve a series of in vitro and cell-based assays.

Caption: A general workflow for assessing biological activity.

Conclusion and Future Directions

This compound is a chemical entity with potential for further investigation in drug discovery and materials science. While there is a notable lack of specific experimental data in the current literature, its structural features suggest that it may possess interesting biological activities.

Future research should focus on:

-

Definitive Synthesis and Characterization: Developing and publishing a robust synthetic method and complete spectroscopic characterization.

-

In Vitro Biological Screening: Testing the compound against a broad range of biological targets to identify potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to understand the contribution of the fluoro and hydroxyl groups to its activity.

This technical guide serves as a foundational resource for researchers interested in exploring the potential of this compound, highlighting both the opportunities and the current knowledge gaps surrounding this compound.

References

- 1. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Enzyme inhibition by fluoro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Fluoro-6-hydroxybenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Fluoro-6-hydroxybenzamide, a valuable building block in medicinal chemistry. Due to the limited availability of experimental spectra in the public domain, this guide leverages predictive algorithms to offer insights into the compound's characteristic spectral features. Detailed, generalized experimental protocols for acquiring such data are also provided to aid researchers in their laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated using established computational models and provide a foundational dataset for compound identification and characterization.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | t | 1H | H-4 |

| ~6.80 | d | 1H | H-3 |

| ~6.70 | d | 1H | H-5 |

| ~8.50 | s (broad) | 1H | -OH |

| ~6.00 | s (broad) | 2H | -NH₂ |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~158 (d, ¹JCF ≈ 245 Hz) | C-2 |

| ~155 | C-6 |

| ~132 | C-4 |

| ~115 (d, ²JCF ≈ 20 Hz) | C-1 |

| ~112 (d, ²JCF ≈ 15 Hz) | C-5 |

| ~108 (d, ³JCF ≈ 5 Hz) | C-3 |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | O-H Stretch (Phenolic) |

| 3350 - 3150 | Medium, Broad | N-H Stretch (Amide) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | N-H Bend (Amide II) |

| 1600, 1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch (Phenolic) |

| ~1200 | Strong | C-F Stretch |

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Proposed Fragment |

| 155 | High | [M]⁺˙ (Molecular Ion) |

| 139 | Medium | [M - NH₂]⁺ |

| 138 | Medium | [M - OH]⁺ |

| 111 | High | [M - C(O)NH₂]⁺ |

| 83 | Medium | [C₅H₄F]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data outlined above. Researchers should adapt these methods based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition :

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

-

Data Processing : Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation : Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition :

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 4-8 cm⁻¹ resolution, 16-32 scans, data range of 4000-400 cm⁻¹.

-

-

Data Processing : The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Instrumentation : Employ a mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition :

-

Acquire data in full scan mode over a mass range of m/z 50-300.

-

Typical EI parameters: electron energy of 70 eV.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A workflow diagram for the synthesis, purification, and spectroscopic analysis of this compound.

An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-6-hydroxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 2-Fluoro-6-hydroxybenzamide. Due to the limited availability of experimentally determined data for this specific compound, this document also presents data for structurally related analogs, including Benzamide, 2-Hydroxybenzamide (Salicylamide), and 5-Fluoro-2-hydroxybenzamide, to offer a valuable comparative context. Furthermore, detailed experimental protocols for determining key physical and spectral properties are provided to guide researchers in the empirical characterization of this and similar novel compounds.

Introduction

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and drug discovery due to its structural motifs. The presence of a fluorine atom, a hydroxyl group, and an amide group on a benzene ring suggests potential for diverse biological activities. A thorough understanding of its physical characteristics is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide aims to consolidate the available information and provide a practical framework for its experimental investigation.

Molecular Structure and Identifiers

The chemical structure and key identifiers for this compound are presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 160748-95-8 |

| Molecular Formula | C₇H₆FNO₂ |

| Molecular Weight | 155.13 g/mol |

| Canonical SMILES | C1=CC(=C(C(=C1)F)C(=O)N)O |

| InChI Key | DHNYGSKZXMZJIA-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Currently, most of the available data for this compound are computationally predicted. These values provide useful estimates for guiding experimental work.

| Property | Predicted Value |

| XLogP3 | 0.1 |

| Topological Polar Surface Area (TPSA) | 63.3 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Comparative Physicochemical Data of Related Compounds

To provide a practical reference, the following table summarizes the experimentally determined physical properties of Benzamide, 2-Hydroxybenzamide, and 5-Fluoro-2-hydroxybenzamide.

| Property | Benzamide | 2-Hydroxybenzamide (Salicylamide) | 5-Fluoro-2-hydroxybenzamide |

| Molecular Formula | C₇H₇NO | C₇H₇NO₂ | C₇H₆FNO₂ |

| Molecular Weight | 121.14 g/mol | 137.14 g/mol | 155.13 g/mol |

| Appearance | White solid[1] | Odorless white or slightly pink crystals[2] | Not specified |

| Melting Point | 127-130 °C[1] | 140 °C[3] | Not specified |

| Boiling Point | 288 °C[1] | Decomposes | Not specified |

| Water Solubility | Slightly soluble | Low solubility | Not specified |

| pKa | ~13 (in H₂O)[1] | 8.37 (at 20 °C)[4] | Not specified |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical characteristics of a solid organic compound like this compound.

The melting point is a crucial indicator of purity.[5]

-

Sample Preparation: A small amount of the crystalline solid is finely powdered.

-

Capillary Tube Packing: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6]

-

Measurement: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Solubility data is vital for purification, formulation, and designing biological assays.[7]

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be chosen.

-

Equilibrium Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.[7]

-

Agitation and Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or by gravimetric analysis after solvent evaporation.

NMR spectroscopy provides detailed information about the molecular structure.[8]

-

Sample Preparation: 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] The solution must be free of particulate matter.[10]

-

Instrument Setup: The NMR spectrometer is prepared by inserting the sample, locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve homogeneity.[11]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. For quantitative analysis, appropriate relaxation delays must be set.[11] Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).[8]

IR spectroscopy is used to identify the functional groups present in a molecule.[12]

-

Sample Preparation (for solids):

-

Nujol Mull: A small amount of the solid is ground with a drop of Nujol (mineral oil) to form a paste, which is then pressed between two salt plates (e.g., NaCl or KBr).[13]

-

KBr Pellet: The sample is mixed with dry potassium bromide (KBr) powder and pressed under high pressure to form a transparent pellet.

-

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[14] The spectrum is a plot of percent transmittance versus wavenumber.[12]

Mass spectrometry determines the molecular weight and can provide information about the structure through fragmentation patterns.[15]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be via a gas chromatograph (GC-MS) or direct injection. For non-volatile solids, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are used.[16]

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI), which creates a molecular ion (M⁺•).[15]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).[17]

-

Detection: The abundance of ions at each m/z value is recorded, generating a mass spectrum. The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight of the compound.

Visualized Workflow

The following diagram illustrates a general workflow for the physical and chemical characterization of a novel compound such as this compound.

Caption: General workflow for the characterization of a novel compound.

Conclusion

While experimental data on the physical characteristics of this compound are not yet widely published, this technical guide provides a solid foundation for researchers. By leveraging the provided predicted data, comparative information from related compounds, and detailed experimental protocols, scientists and drug development professionals can effectively proceed with the empirical investigation and application of this promising molecule. The outlined workflow offers a systematic approach to the characterization of this and other novel chemical entities.

References

- 1. Benzamide - Wikipedia [en.wikipedia.org]

- 2. Salicylamide | C7H7NO2 | CID 5147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. echemi.com [echemi.com]

- 5. scribd.com [scribd.com]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. books.rsc.org [books.rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Mass Spectrometry [www2.chemistry.msu.edu]

- 16. fiveable.me [fiveable.me]

- 17. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to 2-Fluoro-6-hydroxybenzamide

Core Compound Details

| Parameter | Value | Reference |

| IUPAC Name | 2-Fluoro-6-hydroxybenzamide | N/A |

| CAS Number | 160748-95-8 | N/A |

| Molecular Formula | C₇H₆FNO₂ | N/A |

| Molecular Weight | 155.13 g/mol | N/A |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)N)O | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

Discovery and History

The specific discovery of this compound is not well-documented in a singular, seminal publication. Its emergence is more likely a result of broader synthetic explorations within the class of substituted benzamides, a prominent scaffold in medicinal chemistry. The history of this compound is therefore best understood in the context of the development of related molecules.

Substituted benzamides have been a subject of intense research for decades, with many derivatives finding clinical use. For instance, drugs like sulpiride and amisulpride are substituted benzamides with antipsychotic properties.[1] The introduction of a fluorine atom into organic molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

The ortho-hydroxybenzamide core, also known as salicylamide, has a long history as an analgesic and antipyretic agent.[2] The mechanism of action for salicylamides is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate pain, inflammation, and fever.[2]

Therefore, the synthesis and study of this compound can be seen as a logical step in the exploration of fluorinated analogs of biologically active salicylamides, with the goal of potentially modulating their therapeutic properties.

Synthetic Protocols

Proposed Synthesis of this compound from 2-Fluoro-6-hydroxybenzoic Acid

This protocol is based on the widely used carbodiimide coupling method, which facilitates the formation of an amide bond between a carboxylic acid and an amine (in this case, ammonia or an ammonia equivalent).[3]

dot

Experimental Protocol:

-

Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-hydroxybenzoic acid (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Activation: To the solution, add a suitable amide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an auxiliary coupling agent like 1-hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.[4]

-

Amination: Add an ammonia source, such as ammonium chloride (NH₄Cl) (1.5 equivalents), followed by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Table of Reagents and Conditions for Analogous Amide Synthesis

| Carboxylic Acid | Amine | Coupling Agent | Solvent | Base | Yield (%) | Reference |

| Benzoic Acid | Ammonia | Thionyl Chloride | N/A | N/A | High | [5] |

| Boc-Valine | Aniline Derivative | EDC/HOBt/DMAP | Acetonitrile | DIPEA | Good to Excellent | [6] |

| Various | Various | HATU | DMF | DIPEA | 85-99 | [4] |

| Various | Various | DCC/HOBt | DMF/DCM | N/A | 75-98 | [4] |

Biological Activity and Potential Applications

There is a lack of specific biological data for this compound in the public domain. However, based on its structural similarity to other well-characterized compounds, its potential biological activities can be inferred.

Inferred Mechanism of Action: COX Inhibition

As a derivative of salicylamide (o-hydroxybenzamide), this compound is predicted to act as an inhibitor of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, the compound could potentially exhibit analgesic, antipyretic, and anti-inflammatory properties. The presence of the fluorine atom may influence the compound's binding affinity to the COX enzymes and its overall pharmacokinetic profile.

dot

Potential Therapeutic Applications

Given its potential as a COX inhibitor, this compound could be investigated for the following therapeutic applications:

-

Anti-inflammatory Agent: For the treatment of inflammatory conditions such as arthritis.

-

Analgesic: For the relief of mild to moderate pain.

-

Antipyretic: For reducing fever.

Furthermore, the substituted benzamide scaffold is known to interact with a wide range of biological targets. Therefore, this compound could be a valuable building block in the synthesis of more complex molecules for various drug discovery programs, including those targeting cancer and infectious diseases.[7]

Characterization Data (Predicted)

While experimental data is not available, the following are predicted characterization data for this compound:

| Analysis | Predicted Data |

| ¹H NMR | Aromatic protons (multiplets), amide protons (broad singlet), and hydroxyl proton (singlet). |

| ¹³C NMR | Aromatic carbons, including signals for the carbon bearing the fluorine (doublet due to C-F coupling) and the carbonyl carbon. |

| Mass Spec (ESI) | [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 155.13 g/mol . |

| IR Spectroscopy | Characteristic peaks for O-H, N-H, C=O (amide), and C-F bonds. |

Conclusion

This compound is a fluorinated derivative of salicylamide that, while not extensively studied, holds potential as a pharmacologically active compound, likely acting as a COX inhibitor. Its synthesis can be achieved through standard amidation protocols from 2-fluoro-6-hydroxybenzoic acid. This technical guide provides a foundational understanding of its history, a plausible synthetic route, and inferred biological activities, serving as a valuable resource for researchers in medicinal chemistry and drug development who may be interested in exploring the therapeutic potential of this and related compounds. Further experimental validation is necessary to confirm the predicted properties and biological activities of this compound.

References

- 1. The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Salicylamide? [synapse.patsnap.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. benchchem.com [benchchem.com]

- 5. How is benzamide obtained from benzoic acid? - askIITians [askiitians.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Potential Biological Activity of 2-Fluoro-6-hydroxybenzamide: A Technical Guide for Drug Discovery Professionals

An Exploration of Therapeutic Possibilities Based on Structural Analogs

Introduction

2-Fluoro-6-hydroxybenzamide, a small molecule with the CAS Number 160748-95-8, presents an intriguing scaffold for potential therapeutic development. While direct and extensive research on the biological activity of this specific compound is not yet widely published, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological roles. This technical guide synthesizes the available data on closely related fluorinated benzamide derivatives to illuminate the potential biological activities, mechanisms of action, and experimental considerations for this compound. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this and similar chemical entities.

The core structure, featuring a benzamide ring with fluoro and hydroxyl substitutions at the 2 and 6 positions respectively, suggests the potential for diverse biological interactions. The following sections will delve into the known activities of similar compounds, offering insights into potential applications in oncology and infectious diseases.

Potential Therapeutic Applications and Mechanisms of Action

Based on the activities of structurally related compounds, this compound could plausibly exhibit activity in the following areas:

-

Anticancer Activity: The benzamide moiety is a well-established pharmacophore in oncology. Notably, several poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA damage repair, are based on a benzamide scaffold.[1][2] These inhibitors function by competing with NAD+ at the catalytic site of PARP enzymes, leading to the accumulation of single-strand DNA breaks which are lethal to cancer cells with compromised homologous recombination repair pathways, such as those with BRCA1/2 mutations.[1][3][4] Furthermore, derivatives of N-benzyl-2-fluorobenzamide have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promise in the treatment of triple-negative breast cancer.[5] Another related compound, 2-Fluoro-6-chlorobenzamide, has been shown to induce apoptosis through interaction with death receptors.[6]

-

Antibacterial Activity: Derivatives of 2,6-difluorobenzamide have demonstrated potent antibacterial effects by inhibiting the bacterial cell division protein FtsZ.[7][8][9] FtsZ is a crucial and highly conserved protein in bacterial cytokinesis, making it an attractive target for novel antibiotics.[9] The inhibition of FtsZ polymerization disrupts bacterial cell division, ultimately leading to cell death.[8]

Quantitative Data from Structurally Related Compounds

To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the biological data for its structural analogs.

Table 1: Anticancer Activity of Benzamide Derivatives

| Compound Class | Target(s) | Cancer Type | IC50 / Activity | Reference |

| N-benzyl-2-fluorobenzamide derivatives | EGFR, HDAC3 | Triple-Negative Breast Cancer | EGFR: 20.34 nM, HDAC3: 1.09 µM | [5] |

| N-benzyl-2-fluorobenzamide derivatives | MDA-MB-231 cells | Triple-Negative Breast Cancer | 1.98 µM (anti-proliferative) | [5] |

| 2-Fluoro-6-chlorobenzamide | Death Receptor | - | Induces apoptosis | [6] |

Table 2: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

| Compound Class | Bacterial Strain | Target | MIC (Minimum Inhibitory Concentration) | Reference |

| 3-substituted 2,6-difluorobenzamides | Bacillus subtilis | FtsZ | 0.25-1 µg/mL | [7][8] |

| 3-substituted 2,6-difluorobenzamides | Staphylococcus aureus (susceptible and resistant) | FtsZ | <10 µg/mL | [7][8] |

Experimental Protocols for Key Assays

The following are generalized methodologies for key experiments cited in the literature for analogous compounds. These can serve as a starting point for the evaluation of this compound.

1. In Vitro Anticancer Activity (MTT Assay)

-

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

-

Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

-

2. In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

A two-fold serial dilution of the test compound is prepared in a suitable growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target bacterium (e.g., Staphylococcus aureus).

-

Positive (no compound) and negative (no bacteria) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and experimental workflows relevant to the biological activities of this compound, based on its analogs.

Caption: Potential mechanism of action of this compound as a PARP inhibitor in cancer cells.

References

- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 2. news.cancerresearchuk.org [news.cancerresearchuk.org]

- 3. PARP Inhibitor Treatment for Ovarian Cancer | PARP Inhibitor Updates [delveinsight.com]

- 4. pure.qub.ac.uk [pure.qub.ac.uk]

- 5. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-6-hydroxybenzamide: A Technical Review of a Potential Pharmaceutical Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-hydroxybenzamide is a fluorinated aromatic compound with potential applications in drug discovery and development. While literature specifically detailing the synthesis and biological activity of this exact molecule is limited, a comprehensive review of its structural analogs provides significant insight into its probable chemical properties, synthetic routes, and potential biological targets. This technical guide synthesizes the available information on this compound and its close relatives to serve as a resource for researchers exploring its utility as a pharmaceutical intermediate. The structural similarity to known inhibitors of bacterial cell division and inducers of apoptosis suggests that this compound could be a valuable scaffold for the development of novel therapeutics.

Physicochemical Properties

Quantitative data for this compound and its relevant precursors and analogs are summarized below. These properties are crucial for assessing its drug-likeness and for planning synthetic and formulation studies.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound | 160748-95-8 | C7H6FNO2 | 155.13 | [1][2] |

| 2-Fluoro-6-hydroxybenzaldehyde | 38226-10-7 | C7H5FO2 | 140.11 | [3] |

| 2-Fluoro-6-chlorobenzamide | 66073-54-9 | C7H5ClFNO | 173.57 | [4] |

| 5-Fluoro-2-hydroxybenzamide | 56874-97-6 | C7H6FNO2 | 155.13 | [5] |

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from a protected 2-fluoro-6-hydroxybenzaldehyde, followed by amidation.

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-hydroxybenzaldehyde (documented) [3]

-

Reactants: A solution of 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (TsOH, 2 g, 11.6 mmol) in dichloromethane (DCM, 30 mL) is prepared.

-

Reaction Conditions: The mixture is stirred for 5 hours at room temperature.

-

Work-up: Upon completion, the reaction mixture is diluted with dichloromethane (100 mL). The organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to yield 2-fluoro-6-hydroxybenzaldehyde as a light yellow solid.

Step 2: Synthesis of this compound (proposed)

This step is hypothetical and based on standard organic chemistry transformations.

-

Oxidation: The 2-fluoro-6-hydroxybenzaldehyde would first be oxidized to 2-fluoro-6-hydroxybenzoic acid. This could be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid and acetone).

-

Amidation: The resulting carboxylic acid would then be converted to the amide. A common method involves activating the carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride, which is then reacted with aqueous ammonia (NH4OH) to yield this compound.

Potential Biological Activity and Mechanisms of Action

Direct studies on the biological effects of this compound are lacking. However, the literature on structurally related compounds, particularly those with a 2,6-difluorobenzamide or a 2-hydroxybenzamide core, provides strong indications of its potential therapeutic applications.

Antibacterial Activity via FtsZ Inhibition

A significant body of research points to 2,6-difluorobenzamide derivatives as potent inhibitors of the bacterial cell division protein FtsZ.[6][7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death.

The 2,6-difluoro substitution pattern is often crucial for potent activity. While this compound has only one fluorine atom at the 2-position, it shares the core benzamide structure, suggesting it may exhibit similar, albeit potentially less potent, activity.

Quantitative Data for Related FtsZ Inhibitors:

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 2,6-difluoro-3-methoxybenzamide (DFMBA) | S. aureus | - (noted as more active than non-fluorinated analog) | [6] |

| Various 2,6-difluorobenzamide derivatives | S. aureus, E. faecalis, M. tuberculosis | Good antibacterial activities | [7] |

Anticancer Activity via Apoptosis Induction

Substituted 2-hydroxybenzamides and related structures have been shown to induce apoptosis in various cancer cell lines.[4][9] For instance, 2-Fluoro-6-chlorobenzamide is described as an apoptosis inducer that acts by binding to death receptors and triggering downstream caspase activation.[4] Other substituted 2-hydroxy-N-(arylalkyl)benzamides have also demonstrated potent antiproliferative and cytotoxic activity, leading to an increase in apoptotic markers like caspase activation and PARP cleavage.[9]

Given its 2-hydroxybenzamide core, it is plausible that this compound could exhibit similar pro-apoptotic effects in cancer cells.

Conclusion and Future Directions

This compound represents an under-investigated molecule with significant potential as a scaffold in medicinal chemistry. Based on the robust literature available for its close structural analogs, two primary avenues for future research emerge:

-

Antibacterial Drug Development: The structural similarity to known FtsZ inhibitors suggests that this compound and its derivatives should be synthesized and screened for antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.

-

Anticancer Drug Discovery: The pro-apoptotic activity of related hydroxybenzamides warrants the investigation of this compound for its cytotoxic effects against various cancer cell lines and elucidation of its specific mechanism of action within the apoptotic pathway.

The detailed synthetic protocols for precursors and the clear biological hypotheses derived from analogous compounds provide a solid foundation for initiating research into this promising molecule. Further investigation is required to confirm these inferred properties and to fully explore the therapeutic potential of this compound.

References

- 1. 160748-95-8 | Benzamide, 2-fluoro-6-hydroxy- (9CI) - Alachem Co., Ltd. [alachem.co.jp]

- 2. CAS:160748-95-8, 2-氟-6-羟基苯甲酰胺-毕得医药 [bidepharm.com]

- 3. 2-FLUORO-6-HYDROXYBENZALDEHYDE CAS#: 38226-10-7 [chemicalbook.com]

- 4. biosynth.com [biosynth.com]

- 5. 5-Fluoro-2-hydroxybenzamide | C7H6FNO2 | CID 13726282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Substituted 2-hydroxy-N-(arylalkyl)benzamides induce apoptosis in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of 2-Fluoro-6-hydroxybenzamide

Disclaimer: Limited direct safety and toxicological data is publicly available for 2-Fluoro-6-hydroxybenzamide. This guide has been compiled using information on structurally similar compounds. All recommendations should be treated as precautionary and supplemented by a thorough risk assessment by qualified personnel before handling.

Introduction

This compound is a fluorinated aromatic amide. While specific applications and biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties, presumed safety considerations, and recommended handling procedures for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value / Information | Source / Analog |

| CAS Number | 160748-95-8 | This compound[1] |

| Molecular Formula | C₇H₆FNO₂ | This compound |

| Molecular Weight | 155.13 g/mol | 5-Fluoro-2-hydroxybenzamide[2] |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Likely insoluble in water | 2-Hydroxybenzamide[3] |

Hazard Identification and Classification (Presumptive)

No official GHS classification for this compound was found. The hazard classification presented here is inferred from the documented hazards of structurally similar compounds, such as 2-Fluoro-6-methoxybenzamide and 5-Fluoro-2-hydroxybenzamide.[2][4]

GHS Hazard Statements (Inferred):

-

H302: Harmful if swallowed.[2]

GHS Pictograms (Inferred):

Signal Word (Inferred): Warning[4]

The following DOT script visualizes the logical relationship of these potential hazards.

Handling and Storage

Given the presumed hazards, the following handling and storage procedures are recommended.

4.1 Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Ensure safety showers and eyewash stations are readily accessible.

4.2 Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[5]

-

Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.[6]

-

Respiratory Protection: If working with fine powders or generating dust, a NIOSH-approved respirator is recommended.[5][6]

4.3 General Hygiene:

-

Avoid all personal contact, including inhalation.[6]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling the compound.[6]

-

Contaminated work clothing should be laundered separately.

4.4 Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Keep away from strong oxidizing agents and strong bases, which are potential incompatible materials.[7]

Accidental Release and First Aid Measures

5.1 Accidental Release:

-

Minor Spills: For small spills of solid material, avoid generating dust. Dampen the material with a suitable solvent (e.g., 60-70% ethanol) and carefully sweep it into a sealed container for disposal.[3] Clean the spill area with absorbent paper dampened with the same solvent, followed by a soap and water wash.

-

Major Spills: Evacuate the area and alert emergency services. Prevent the material from entering drains or waterways.[6]

5.2 First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

-

Ingestion: Clean the mouth with water and seek immediate medical attention. Do not induce vomiting.[7]

The following diagram illustrates a general workflow for handling this chemical in a laboratory setting.

Experimental Protocols

Specific experimental protocols for the synthesis or biological application of this compound are not detailed in the reviewed literature. Researchers should develop their own protocols based on established chemical principles and conduct a thorough risk assessment before proceeding.

Biological Activity and Signaling Pathways

There is no specific information available regarding the mechanism of action or signaling pathways associated with this compound. A related compound, 2-Fluoro-6-chlorobenzamide, has been reported to induce apoptosis by binding to a death receptor and activating caspases, leading to necroptosis. However, it is crucial to note that this activity cannot be directly attributed to this compound without experimental verification.

Toxicity

No specific toxicological data (e.g., LD50, LC50) for this compound was found. Based on analogs, the compound is presumed to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[2][4] The toxicological properties have not been fully investigated.[5]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. The compound should be handled as hazardous waste and disposed of by a licensed professional waste disposal service.[5] Do not allow the material to enter the environment.[7]

Conclusion

While this compound is a compound with potential research applications, there is a significant lack of direct safety and handling data. The information provided in this guide, largely inferred from structurally related chemicals, should be used to inform a cautious and conservative approach to its handling. All laboratory activities involving this compound must be preceded by a comprehensive, site-specific risk assessment and performed by trained personnel using appropriate safety controls.

References

- 1. This compound | 160748-95-8 [sigmaaldrich.com]

- 2. 5-Fluoro-2-hydroxybenzamide | C7H6FNO2 | CID 13726282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2-Fluoro-6-methoxybenzamide | C8H8FNO2 | CID 579738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. capotchem.cn [capotchem.cn]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: 2-Fluoro-6-hydroxybenzamide as a Scaffold for Immunoproteasome Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The 2-fluoro-6-hydroxybenzamide scaffold is a novel potential starting point for the development of immunoproteasome inhibitors. Currently, there is a lack of publicly available data on the specific inhibitory activity of derivatives based on this exact scaffold against immunoproteasome subunits. The quantitative data presented herein is based on structurally related benzamide and salicylamide derivatives and should be considered for illustrative and comparative purposes only. The provided protocols are established methods for the synthesis, screening, and characterization of potential immunoproteasome inhibitors.

Introduction

The immunoproteasome is a specialized form of the proteasome that is predominantly expressed in hematopoietic cells and can be induced in other cells by pro-inflammatory cytokines such as IFN-γ and TNF-α. It plays a crucial role in the processing of intracellular antigens for presentation by MHC class I molecules and is involved in the regulation of cytokine production and immune cell differentiation. Dysregulation of immunoproteasome activity has been implicated in various autoimmune diseases and hematological malignancies, making it an attractive therapeutic target. Selective inhibition of the immunoproteasome over the constitutively expressed constitutive proteasome is a promising strategy to mitigate the toxic side effects associated with pan-proteasome inhibitors.

The this compound scaffold, a derivative of salicylamide, presents an interesting chemical starting point for the design of novel immunoproteasome inhibitors. The ortho-hydroxy and fluoro substituents can influence the acidity, hydrogen bonding capacity, and overall conformation of the molecule, potentially enabling specific interactions with the active sites of the immunoproteasome's catalytic subunits (β1i, β2i, and β5i). This document provides detailed protocols for the synthesis of the parent scaffold and for the biological evaluation of its derivatives as potential immunoproteasome inhibitors.

Data Presentation: Inhibitory Activity of Related Compounds

The following table summarizes the inhibitory activities of some published non-covalent amide and benzamide derivatives against proteasome subunits to provide a reference for hit-finding and optimization campaigns.

| Compound Class | Target Subunit | Kᵢ (µM) | Reference |

| Amide Derivative 1 | β1i | 2.23 | [1] |

| Amide Derivative 2 | β1i | 2.92 | [2] |

| Amide Derivative 3 | β1i | 3.09 | [2] |

| Amide Derivative 4 | β1i | 0.021 | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis of the target scaffold starting from 2-fluoro-6-hydroxybenzaldehyde.

Step 1: Synthesis of 2-fluoro-6-hydroxybenzaldehyde This procedure is adapted from known chemical synthesis routes.[3]

-

Materials: 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, p-toluenesulfonic acid (TsOH), dichloromethane (DCM), saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-fluoro-6-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde (6.5 g, 29.0 mmol) and p-toluenesulfonic acid (2 g, 11.6 mmol) in dichloromethane (30 mL).

-

Stir the solution for 5 hours at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane (100 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1 to 20:1 gradient elution) to afford 2-fluoro-6-hydroxybenzaldehyde as a light yellow solid.[3]

-

Step 2: Amidation of 2-fluoro-6-hydroxybenzaldehyde to this compound This step involves the oxidation of the aldehyde to a carboxylic acid followed by amidation.

-

Materials: 2-fluoro-6-hydroxybenzaldehyde, sodium chlorite, sodium dihydrogen phosphate, resorcinol, tert-butanol, water, thionyl chloride or a coupling agent (e.g., HATU), ammonia solution or ammonium chloride and a base (e.g., triethylamine).

-

Procedure (Oxidation to Carboxylic Acid):

-

Dissolve 2-fluoro-6-hydroxybenzaldehyde in a mixture of tert-butanol and water.

-

Add sodium dihydrogen phosphate and resorcinol to the solution.

-

Slowly add a solution of sodium chlorite in water, maintaining the temperature below 25°C.

-

Stir the reaction mixture until the starting material is consumed (monitor by TLC).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-6-hydroxybenzoic acid.

-

-

Procedure (Amidation):

-

Activate the carboxylic acid by converting it to an acid chloride with thionyl chloride or by using a peptide coupling agent like HATU in the presence of a base.

-

React the activated acid with an ammonia source (e.g., aqueous ammonia or ammonium chloride with a non-nucleophilic base) to form the primary amide.

-

Purify the resulting this compound by recrystallization or column chromatography.

-

Protocol 2: In Vitro Immunoproteasome Activity Assay

This protocol is for determining the IC50 values of test compounds against the catalytic subunits of the immunoproteasome using fluorogenic substrates.[4][5][6]

-

Materials:

-

Purified human immunoproteasome and constitutive proteasome (commercially available).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mg/ml BSA, 1 mM EDTA, 1 mM ATP, 1 mM DTT (freshly added).[4]

-

Fluorogenic Substrates:

-

For β5i (chymotrypsin-like): Ac-ANW-AMC

-

For β1i (caspase-like): Ac-PAL-AMC

-

For β2i (trypsin-like): Ac-KQL-AMC

-

-

Test compound (dissolved in DMSO).

-

Positive control inhibitor (e.g., ONX-0914).

-

Black 96-well plates.

-

Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).[4]

-

-

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a black 96-well plate, add the test compound dilutions to the wells. Include wells for a vehicle control (DMSO) and a positive control inhibitor.

-

Add the purified immunoproteasome to the wells containing the test compound and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to each well. A final substrate concentration of 12.5 µM is often cost-effective and provides a good signal.[4]

-

Immediately place the plate in a fluorescence plate reader pre-set to 30°C.

-

Monitor the fluorescence kinetically for 30-60 minutes, taking readings every 1-3 minutes.[4]

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the test compound.

-

Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Repeat the assay with the constitutive proteasome to assess selectivity.

-

Protocol 3: Cell-Based Cytokine Release Assay

This protocol assesses the anti-inflammatory potential of test compounds by measuring the inhibition of cytokine release from human peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Human PBMCs isolated from healthy donor blood.

-

RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

-

Stimulant: Lipopolysaccharide (LPS) or Phytohaemagglutinin (PHA).

-

Test compound (dissolved in DMSO).

-

Positive control (e.g., a known immunosuppressant).

-

Sterile 96-well flat-bottom tissue culture plates.

-

ELISA or multiplex immunoassay kits for quantifying cytokines (e.g., TNF-α, IL-6, IL-1β).

-

-

Procedure:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration and viability.

-

Seed the PBMCs in a 96-well plate at a density of 1-2 x 10^5 cells per well.

-

Prepare serial dilutions of the test compound in culture medium.

-

Pre-incubate the cells with the test compound dilutions for 1-2 hours in a humidified incubator at 37°C and 5% CO2.

-

Add the stimulant (e.g., LPS at a final concentration of 100 ng/mL) to the wells to induce cytokine production. Include unstimulated and vehicle-treated stimulated controls.

-

Incubate the plate for 18-24 hours.

-

Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantify the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration of the test compound relative to the vehicle-treated stimulated control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value for cytokine release inhibition.

-

Mandatory Visualizations

Caption: Role of the Immunoproteasome in NF-κB Signaling.

Caption: Workflow for Immunoproteasome Inhibitor Discovery.

References

- 1. Immunoproteasome and Non-Covalent Inhibition: Exploration by Advanced Molecular Dynamics and Docking Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]